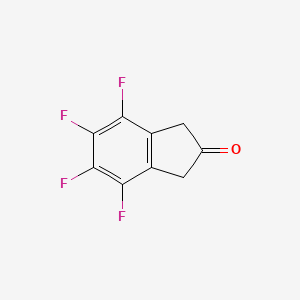
n-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a sec-butyl group, an ethyl group, and a methyl group attached to the thiophene ring, along with a carboxamide functional group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as sec-butylamine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex thiophene derivatives.
- Employed in the study of heterocyclic chemistry and reaction mechanisms.
Biology:
- Potential applications in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
n-Butylthiophene: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.
5-Ethyl-2-methylthiophene: Similar structure but without the sec-butyl and carboxamide groups.
Thiophene-2-carboxamide: Lacks the additional alkyl substituents, affecting its chemical reactivity and properties.
Uniqueness: n-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sec-butyl, ethyl, and methyl groups, along with the carboxamide functionality, makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
N-butan-2-yl-5-ethyl-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H19NOS/c1-5-9(4)13-12(14)11-7-8(3)10(6-2)15-11/h7,9H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
CULWPTYQXAGJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


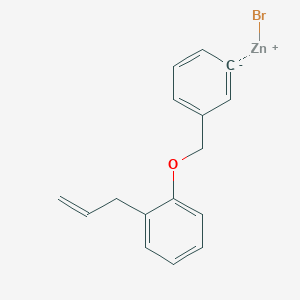
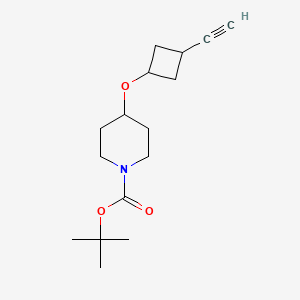
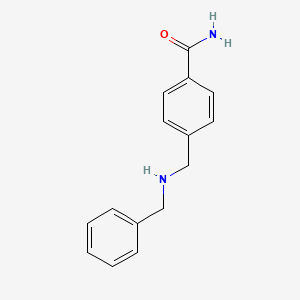
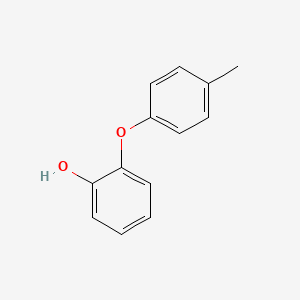
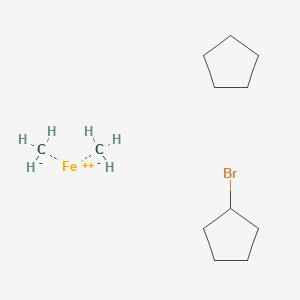
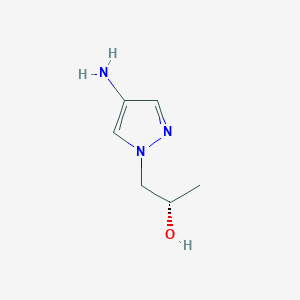

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)
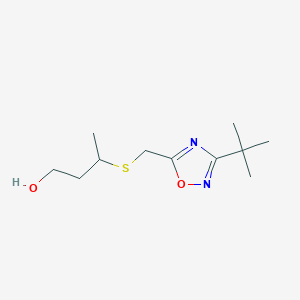

![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
